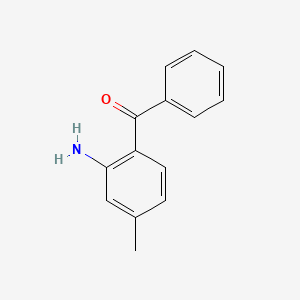

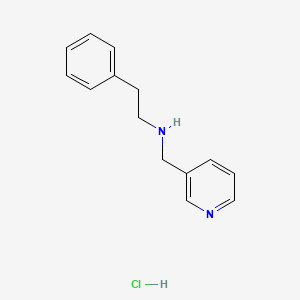

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

説明

Synthesis Analysis

The synthesis of related pyridine derivatives often involves catalytic processes or reactions with specific reagents that enable the formation of the desired pyridine core. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols, suggesting methodologies that could be adapted for the synthesis of related compounds (Liu et al., 2014). Additionally, the preparation and reactivity of methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl) propenoate dichloride demonstrate the potential for generating complex pyridine derivatives through strategic reactions (Koch et al., 1990).

Molecular Structure Analysis

The molecular structure of pyridine derivatives reveals critical insights into their reactivity and properties. Studies such as those on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones offer a glimpse into the structural intricacies of pyridine compounds, highlighting the importance of substituent effects on molecular configuration (Nelson et al., 1988).

Chemical Reactions and Properties

Pyridine derivatives engage in a variety of chemical reactions, often serving as key intermediates or catalysts. For example, the synthesis of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones involves condensation and ring-closing reactions, demonstrating the versatility of pyridine cores in organic synthesis (Prior et al., 2014).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystal structure, are pivotal for their application in various fields. Research into the physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provides valuable data on the physical characteristics of these compounds (Nelson et al., 1988).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group behavior, is crucial for the effective use of pyridine derivatives. The study of reactions between dichloromethane and pyridine derivatives highlights the reactivity patterns and potential for forming new compounds through specific chemical interactions (Rudine et al., 2010).

科学的研究の応用

Chemical Reactivity and Catalysis

- Reactivity with Dichloromethane : Pyridine derivatives, including 3-((phenethylamino)methyl)pyridine, react with dichloromethane under ambient conditions, forming methylenebispyridinium dichloride compounds. This reaction has implications in various applications where these chemicals are used together (Rudine et al., 2010).

- Catalytic Acylation of Alcohols : A study demonstrated the use of a pyridine derivative as a recyclable catalyst for acylating inert alcohols and phenols, highlighting its potential in organic synthesis (Liu et al., 2014).

Biochemical Applications

- Enantioselective Synthesis : Pyridine derivatives have been used in the enantioselective synthesis of certain compounds, showing potential as nucleophilic catalysts in the creation of quaternary centers (Busto et al., 2006).

- Biological Activities : Various pyridine derivatives exhibit biological activities, such as inhibitory effects on CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo (Liu et al., 1996).

Physical Chemistry

- Photoinduced Electron Transfer : Studies on the electronic structures of the lowest excited states of pyridine derivatives, including magnetic circular dichroism and computational studies, have implications for understanding their photophysical properties (Szydłowska et al., 2003).

Materials Science

- Corrosion Inhibition : Pyridine derivatives have been explored as corrosion inhibitors for steel in acidic solutions, demonstrating their potential in materials protection (Bouklah et al., 2005).

Pharmaceutical Chemistry

- Synthesis of Antimicrobial Compounds : Pyridine derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant efficacy against bacterial and fungal strains (Zhuravel et al., 2005).

Safety And Hazards

Specific safety and hazard information for Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is not available in the search results. However, safety data sheets for related compounds like pyridine are available5.

将来の方向性

Pyridine compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA6. In the next few years, a larger share of novel pyridine-based drug candidates is expected6. This suggests that Pyridine, 3-((phenethylamino)methyl)-, hydrochloride and related compounds may have potential applications in the field of medicinal chemistry.

特性

IUPAC Name |

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTROJZJURULLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213513 | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

CAS RN |

6389-60-2 | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006389602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。